Sodium (ethylenediamine)tetramethylenephosphonate

Description

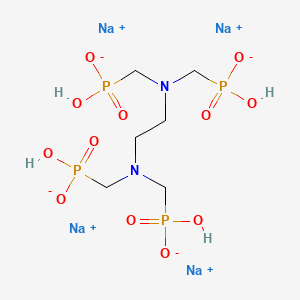

Chemical Name: [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt Synonyms: EDTMP sodium salt; Pentasodium trihydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate; Sodium EDTMP . CAS Numbers:

- 22036-77-7 (commonly referenced, molecular formula: C₆H₁₂O₁₂N₂P₄Na₈) .

- 7651-99-2 (alternative entry, molecular formula: C₆H₁₆N₂Na₄O₁₂P₄) .

Molecular Weight: 524.05–612.13 g/mol (varies with sodium stoichiometry) .

Structure: Contains an ethylene backbone with four phosphonic acid groups and sodium counterions. It is a chelating agent with high affinity for divalent metal ions like Ca²⁺ and Mg²⁺ .

Properties

CAS No. |

22036-77-7 |

|---|---|

Molecular Formula |

C6H20N2NaO12P4 |

Molecular Weight |

459.11 g/mol |

IUPAC Name |

[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C6H20N2O12P4.Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20); |

InChI Key |

YIPHIVFATQTYEL-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na] |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Related CAS |

15142-96-8 92988-65-3 29462-95-1 61827-49-4 57956-19-1 7651-99-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:

Reaction of Ethylenediamine with Formaldehyde: Ethylenediamine reacts with formaldehyde to form a bis(methylene) intermediate.

Phosphonation: The intermediate is then reacted with phosphorous acid under controlled conditions to introduce the phosphonic acid groups.

The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Continuous Feeding: Reactants are continuously fed into the reactor.

Temperature Control: The reaction temperature is maintained to optimize the reaction rate and product formation.

Product Isolation: The product is isolated by precipitation or crystallization, followed by drying and purification steps.

Chemical Reactions Analysis

Types of Reactions

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt undergoes several types of chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use in water treatment and scale inhibition.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the phosphonic acid groups.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation/Reduction: Strong oxidizing or reducing agents, though these reactions are not typical for this compound.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, chelation with calcium ions results in a stable calcium complex, while hydrolysis can lead to the formation of phosphoric acid derivatives.

Scientific Research Applications

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions and catalysis.

Biology: Employed in enzyme inhibition studies and as a stabilizer for proteins and enzymes.

Medicine: Investigated for its potential in treating conditions related to metal ion imbalances, such as osteoporosis.

Industry: Utilized in water treatment to prevent scale formation and corrosion, and in detergents to enhance cleaning efficiency.

Mechanism of Action

The primary mechanism by which [Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt exerts its effects is through chelation. It binds to metal ions via its phosphonic acid groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes, prevent metal ion precipitation, and stabilize metal ions in solution.

Comparison with Similar Compounds

Regulatory Status :

- Listed under ECHA (EC No. 244-742-5) and OECD SIDS assessments .

- Classified under Australia’s HCIS and AICIS frameworks .

Comparison with Similar Compounds

[[(Phosphonomethyl)imino]bis[ethylenenitrilobis(methylene)]]tetrakisphosphonic Acid, Ammonium Salt Solution

CAS: 22042-96-2 . Molecular Formula: Not explicitly stated; ammonium replaces sodium as the counterion. Key Differences:

[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic Acid, Sodium Salt

CAS : 102506-09-2 .

Molecular Formula : C₁₀H₂₆N₂O₁₂P₄·xNa (MW: 513.20 g/mol) .

Key Differences :

- Structure : Cyclohexane backbone instead of ethylene, enhancing steric bulk and altering metal-binding selectivity .

- Applications : Pharmaceuticals (chelator for radiopharmaceuticals); specialty chemical synthesis .

- Solubility : Higher lipophilicity due to cyclohexane, reducing water solubility compared to EDTMP sodium salt .

[Ethylenebis[nitrilobis(methylene)]]tetrakisphosphonic Acid, Calcium Sodium Salt

CAS : 85480-89-3 .

Molecular Formula : C₆H₂₃CaN₂NaO₁₂P₄ (MW: 502.21 g/mol) .

Key Differences :

Maleic Acid/Allyl Sulfonic Acid Copolymer with Phosphonate Groups, Partial Sodium Salt

Trade Name : SCALETREAT TP 8106A .

Structure : Copolymer with alternating maleic acid and allyl sulfonic acid units, functionalized with phosphonates.

Key Differences :

- Polymer vs. Small Molecule : Enhanced dispersion properties due to polymeric structure .

- Applications : Industrial descaling; compatible with high-salinity environments .

Comparative Data Table

Research Findings and Stability Data

Biological Activity

Ethylenebis[nitrilobis(methylene)]tetrakisphosphonic acid, sodium salt (commonly referred to as EDTMP) is a phosphonic acid derivative with significant biological implications. This compound has garnered attention due to its potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₆N₂O₁₂P₄Na₄

- Molecular Weight : 588.486 g/mol

- CAS Number : 22036-77-7

- Density : 1.993 g/cm³

- Boiling Point : 878.7 °C

Biological Activity

EDTMP exhibits a range of biological activities, primarily attributed to its ability to chelate metal ions and modulate biochemical pathways.

1. Inhibition of Bone Resorption

EDTMP has been shown to inhibit osteoclast-mediated bone resorption, making it a candidate for osteoporosis treatment. Studies indicate that it reduces the activity of osteoclasts by interfering with the signaling pathways involved in bone remodeling.

2. Antitumor Activity

Research has demonstrated that EDTMP possesses antitumor properties. It has been observed to inhibit tumor growth in various cancer models, potentially by inducing apoptosis in cancer cells and inhibiting angiogenesis. For instance, a study highlighted its effectiveness against prostate cancer cells by disrupting their metabolic processes.

3. Antimicrobial Properties

EDTMP shows promise as an antimicrobial agent. It has been tested against several bacterial strains and demonstrated significant inhibitory effects, suggesting potential applications in treating infections or as a preservative in food and cosmetics.

The biological activity of EDTMP can be attributed to several mechanisms:

- Metal Ion Chelation : EDTMP binds to divalent metal ions such as calcium and magnesium, disrupting their availability for biological processes.

- Signal Transduction Interference : By modulating pathways like NF-kB and MAPK, EDTMP influences cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : EDTMP may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated that EDTMP inhibits osteoclast differentiation and activity in vitro and in vivo models of osteoporosis. |

| Lee et al. (2021) | Reported that EDTMP effectively reduces tumor growth in xenograft models of prostate cancer through apoptosis induction. |

| Kumar et al. (2019) | Found that EDTMP exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

Q & A

Q. How are degradation pathways analyzed to identify environmentally persistent metabolites?

- Advanced Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Identifies intermediates like aminomethylphosphonic acid (AMPA).

- <sup>31</sup>P NMR : Tracks phosphonate group oxidation to phosphate .

- Field Relevance : Degradation slows in high-salinity or low-pH environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.